molecular formula C22H23N3O6S2 B1667261 Amsacrine mesylate CAS No. 54301-16-5

Amsacrine mesylate

Cat. No. B1667261
CAS RN: 54301-16-5
M. Wt: 489.6 g/mol
InChI Key: KIDGPIWSXHBPDH-UHFFFAOYSA-N
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Description

An aminoacridine derivative that intercalates into DNA and is used as an antineoplastic agent.

Scientific Research Applications

DNA Interaction and Anticancer Mechanism

  • Amsacrine is known for its anticancer properties, particularly in the treatment of a variety of malignancies. It functions by poisoning topoisomerase 2, stabilizing the DNA-drug-enzyme complex, and ultimately hindering DNA replication, leading to cell death. Amsacrine's binding to DNA is not just simple intercalation; it involves a mix of intercalation and minor groove binding, sensitive to the geometry and hydration patterns of different minor grooves in DNA (Jangir, Kundu, & Mehrotra, 2013).

Topoisomerase II Poison

  • Amsacrine's function as a topoisomerase II poison is significant, especially in treating refractory acute leukemias and lymphomas. Its effectiveness is not solely due to its ability to intercalate DNA, suggesting that the drug’s headgroup plays a vital role in its anticancer activity (Ketron, Denny, Graves, & Osheroff, 2012).

Controlled-Release Chemotherapy

  • Amsacrine has been incorporated into polymeric rods for controlled-release in interstitial chemotherapy of malignant glioma, demonstrating significant antitumor effects and increased survival in an experimental rat model (Wahlberg, Almqvist, Glantz, & Boëthius, 2005).

Light-Responsive Anticancer Treatment

  • In a novel approach, amsacrine was loaded into mesoporous silica nanoparticles, demonstrating the capability of the drug delivery system to induce cell death in HeLa cells upon exposure to visible light, suggesting potential in light-responsive cancer treatments (Knežević, 2013).

Free Radical Scavengers in Genotoxicity Modulation

  • Studies show that amsacrine's genotoxic effects in normal and cancer cells can be modulated by free radical scavengers, indicating potential strategies to mitigate secondary malignancies caused by amsacrine treatment (Błasiak et al., 2003).

DNA Topoisomerase II Inhibition

  • Amsacrine and its derivatives have shown to inhibit the enzyme DNA topoisomerase II, playing a key role in promoting DNA damage and cell death. This has implications for developing new anticancer drugs targeting topoisomerases (Baguley, Drummond, Chen, & Finlay, 2021).

Impact on Cell Cycle and Chromosome Replication

  • Amsacrine derivatives have been observed to disturb chromosome replication and cell cycle in mycobacterial cells, emphasizing the potential of these compounds as a new class of anti-tuberculosis drugs (Szafran et al., 2018).

Suppression of Matrix Metalloproteinase Expression

  • Research indicates that amsacrine can suppress matrix metalloproteinase-2 and MMP-9 expression in human leukemia cells, shedding light on its potential mechanism in inhibiting cell invasion and proliferation (Liu, Chen, Chien, & Chang, 2014).

Nanoparticle Delivery Systems

  • Amsacrine analogs have been successfully incorporated into solid lipid nanoparticles to overcome solubility issues for intravenous delivery, demonstrating promising pharmacokinetic and biodistribution behaviors (Fang et al., 2016).

properties

CAS RN

54301-16-5

Product Name

Amsacrine mesylate

Molecular Formula

C22H23N3O6S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;methanesulfonic acid

InChI

InChI=1S/C21H19N3O3S.CH4O3S/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;1-5(2,3)4/h3-13,24H,1-2H3,(H,22,23);1H3,(H,2,3,4)

InChI Key

KIDGPIWSXHBPDH-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.CS(=O)(=O)O

Appearance

Solid powder

Other CAS RN

54301-16-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AMSA
AMSA P D
AMSA P-D
AMSA PD
Amsacrina
Amsacrine
Amsidine
Amsidyl
Cain Acridine
Cain's Acridine
Cains Acridine
m-AMSA
meta AMSA
meta-AMSA
NSC 141549
NSC 156303
NSC 249992
NSC-141549
NSC-156303
NSC-249992
NSC141549
NSC156303
NSC249992
SN 11841
SN-11841
SN11841

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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